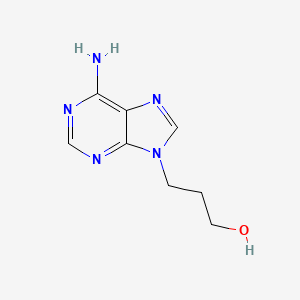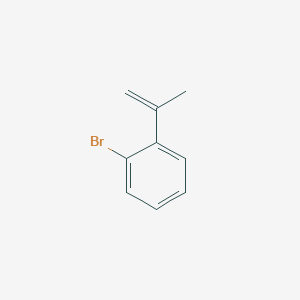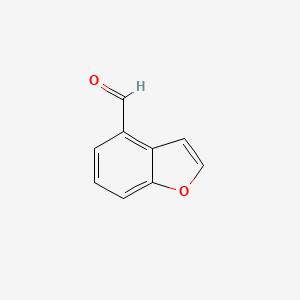
2-(4-Bromoanilino)-1-phenyl-1-ethanol
Vue d'ensemble
Description
2-(4-Bromoanilino)-1-phenyl-1-ethanol (2-BAPE) is an organic compound with a wide range of applications in scientific research. It is a colorless, viscous liquid with a pungent odor and is a derivative of aniline, a compound used in the manufacture of dyes and other chemical products. 2-BAPE has been used in a variety of scientific research applications, including the synthesis of new chemical compounds, the study of biochemical and physiological effects, and the development of laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Characterization
- 2-(4-Bromoanilino)-1-phenyl-1-ethanol has been synthesized and characterized through various methods in several studies. For instance, Wang Jin-peng (2013) synthesized a related compound, 2-[4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl]ethanol, optimizing technological parameters like raw material ratio, reaction time, and temperature (Wang Jin-peng, 2013). Milenca Mariana Vorga and V. Badea (2021) synthesized a novel racemic secondary alcohol closely related to this compound, providing insights into the structural and chemical aspects of such compounds (Milenca Mariana Vorga & V. Badea, 2021).
Biocatalytic Preparation and Pharmaceutical Intermediates
- The compound and its analogs serve as important intermediates in pharmaceutical applications. For instance, Ying Chen et al. (2019) developed a bioprocess for the asymmetric reduction of a related compound, 4-(trifluoromethyl)acetophenone, to (R)-1-[4-(trifluoromethyl)phenyl]ethanol, which is a pharmaceutical intermediate (Ying Chen et al., 2019).
Controlled Release of Bioactives
- The related compounds have been utilized in developing controlled release mechanisms for bioactive compounds. For example, I. Zarandona et al. (2020) developed chitosan films containing 2-phenyl ethanol, an analog of this compound, for controlled release applications (I. Zarandona et al., 2020).
Photophysical Properties
- A. A. Ramos et al. (2015) studied phthalocyanine derivatives modified with optically active alcohols, including a compound similar to this compound, to explore their photophysical properties and interactions with biological cells (A. A. Ramos et al., 2015).
Green Chemistry and Catalysis
- The compound and its derivatives have been studied in the context of green chemistry. For example, A. Patravale et al. (2014) described a green chemistry approach to synthesize derivatives of 2-amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one, a compound structurally related to this compound (A. Patravale et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-bromoanilino)-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c15-12-6-8-13(9-7-12)16-10-14(17)11-4-2-1-3-5-11/h1-9,14,16-17H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRALYJTWIROQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20537924 | |
| Record name | 2-(4-Bromoanilino)-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20537924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91851-17-1 | |
| Record name | 2-(4-Bromoanilino)-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20537924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B1281909.png)
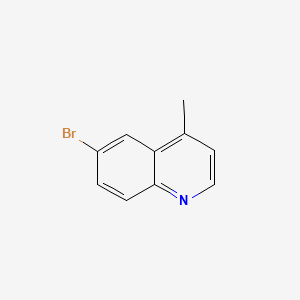
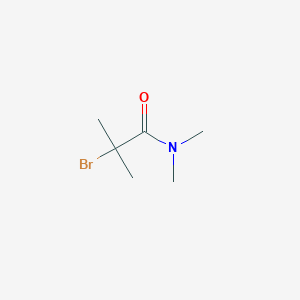
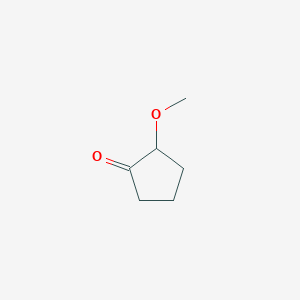

![4-[(5-Bromo-2-furyl)methyl]morpholine](/img/structure/B1281917.png)
